molecular formula C17H14FN3O2 B2834722 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 899734-47-5

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2834722
CAS No.: 899734-47-5
M. Wt: 311.316
InChI Key: LESSLKODKUVRSZ-UHFFFAOYSA-N
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Description

N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a synthetic 1,3,4-oxadiazole derivative featuring a 3,4-dimethylphenyl substituent at the 5-position of the oxadiazole ring and a 4-fluorobenzamide group at the 2-position. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its electron-deficient nature and metabolic stability, making it prominent in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-10-3-4-13(9-11(10)2)16-20-21-17(23-16)19-15(22)12-5-7-14(18)8-6-12/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESSLKODKUVRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves the reaction of 3,4-dimethylbenzoic acid hydrazide with 4-fluorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It is studied for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cell proliferation. The compound’s oxadiazole ring and fluorobenzamide moiety contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the oxadiazole ring and benzamide group. A comparative analysis is summarized below:

Compound Name Substituent on Oxadiazole (5-position) Benzamide Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide 3,4-Dimethylphenyl 4-Fluorobenzamide C₁₇H₁₅FN₃O₂ ~313 (calculated) Not reported
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide 4-Chlorophenyl 4-Fluorobenzamide C₁₅H₁₀ClFN₃O₂ 318.5 Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide (7h) (2-Amino-1,3-thiazol-4-yl)methyl 3,4-Dimethylphenylpropanamide C₁₇H₁₉N₅O₂S₂ 389 149–199
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Fluorophenyl 4-Sulfamoylbenzamide C₂₄H₂₂FN₃O₄S 467.5 Not reported

Key Observations :

  • Electron-Withdrawing vs.
  • Molecular Weight : The target compound (~313 g/mol) is lighter than analogs with sulfanyl or sulfamoyl linkages (e.g., 389–467.5 g/mol) due to the absence of bulky side chains .
  • Melting Points : Analogs with rigid thiazole or sulfamoyl groups (e.g., 7h) exhibit higher melting points (149–199°C), suggesting stronger intermolecular interactions compared to the target compound .

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring, a 4-fluorobenzamide moiety, and a 3,4-dimethylphenyl group. Its molecular formula is C15H12N4OC_{15}H_{12}N_{4}O with a molecular weight of approximately 328.28 g/mol. The presence of the oxadiazole ring is significant as it often correlates with enhanced biological activity in related compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent. Its structural components may facilitate interactions with bacterial enzymes or receptors, potentially inhibiting their function.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects. This could be attributed to its ability to modulate specific inflammatory pathways.

The proposed mechanism of action involves the interaction of the oxadiazole ring with biological targets. The compound may bind effectively to certain enzymes or receptors through hydrogen bonding and π-π interactions facilitated by the aromatic rings in its structure.

Structure-Activity Relationship (SAR)

A detailed examination of similar compounds reveals insights into the structure-activity relationship:

Compound NameStructural FeaturesBiological Activity
N-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]acetamideBromophenyl group enhances reactivityAntimicrobial
N-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamideFluorinated phenyl groupPotential anti-cancer
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[4-methoxyphenyl]acetamideMethoxy substitutionAntibacterial

The comparison highlights that variations in substituents can significantly influence the biological activity of oxadiazole derivatives.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the phenyl groups significantly affected their antibacterial efficacy against various strains of bacteria. The presence of electron-donating groups like methyl increased activity compared to electron-withdrawing groups.
  • Anti-inflammatory Effects : In vitro assays showed that compounds containing oxadiazole rings exhibited reduced levels of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases .
  • Neuroprotective Properties : Research involving zebrafish models indicated that certain oxadiazole derivatives could protect against oxidative stress-induced neuronal damage. These findings suggest further exploration into neuroprotective applications for related compounds .

Q & A

Q. Core methods :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.4 ppm; fluorobenzamide aromatic protons at δ 7.8–8.1 ppm) .
  • HRMS (ESI+) : Verify molecular ion [M+H]⁺ (calculated m/z 367.1224 for C₁₈H₁₅FN₂O₂).
  • HPLC : Assess purity (>98% using C18 column, acetonitrile:water 60:40, 1 mL/min flow) .
  • FTIR : Detect oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and amide (N-H bend at 1550 cm⁻¹) .

Basic: What in vitro assays are recommended for initial biological activity screening?

Q. Priority assays :

  • Anticancer : MTT assay against HCT-116 (colon) and MCF-7 (breast) cell lines (IC₅₀ < 20 µM suggests potency) .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
  • Enzyme inhibition : Screen against alanine dehydrogenase (AlaDH) using NADH depletion assays (see D30 in for methodology) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Q. SAR strategies :

  • Substituent variation : Compare analogues with electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) groups on the benzamide ring. shows methoxy groups enhance π-π stacking with DNA .
  • Oxadiazole modification : Replace dimethylphenyl with chlorophenyl to assess hydrophobicity effects on membrane permeability .
  • Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17); prioritize modifications improving binding energy (< -8 kcal/mol) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Q. Model selection :

  • Pharmacokinetics : Sprague-Dawley rats (IV/oral dosing, 10 mg/kg). Monitor plasma levels via LC-MS/MS; calculate AUC and t₁/₂ .
  • Toxicity : Zebrafish embryo model (96-h LC₅₀). Histopathology of liver/kidney in BALB/c mice after 14-day exposure (50 mg/kg) .
  • BBB penetration : MDCK-MDR1 monolayer assay (Papp > 5 × 10⁻⁶ cm/s suggests CNS activity) .

Advanced: How can crystallographic data resolve contradictions in reported binding modes?

Case example : If IC₅₀ values for EGFR inhibition vary across studies (e.g., 1.2 µM vs. 8.7 µM):

  • Perform X-ray crystallography of the compound bound to EGFR (see for similar oxadiazole structures) .
  • Compare with docking predictions: Discrepancies may arise from protonation states (e.g., oxadiazole nitrogen vs. amide oxygen interactions) .
  • Validate via isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .

Advanced: What strategies mitigate off-target effects observed in kinase inhibition assays?

Q. Approaches :

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler). Focus on kinases with <30% inhibition at 1 µM .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce non-specific binding; shows improved selectivity with 2-methoxyethyl substitutions .
  • Metabolite identification : Use human liver microsomes (HLM) to detect reactive intermediates; structural tweaks (e.g., fluorination) block CYP3A4-mediated oxidation .

Advanced: How can computational methods reconcile conflicting solubility data?

Q. Contradiction resolution :

  • Molecular dynamics (MD) : Simulate solvation in explicit water (GROMACS). Low experimental solubility (<10 µg/mL) may correlate with strong intramolecular H-bonds .
  • Hansen solubility parameters : Compare with solvents (e.g., DMSO vs. PEG-400) to optimize formulation .
  • Experimental validation : Use NepheloTurbidity Index (NTI) under biorelevant conditions (FaSSIF/FeSSIF) .

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